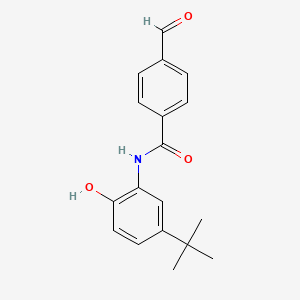

N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions . For instance, “1,3-bis(5-tert-butyl-3-formyl-2-hydroxyphenyl)propane” was prepared by formylation of “1,3-bis(5-tert-butyl-2-hydroxyphenyl)popane” with hexamethylenetetramine in trifluoroacetic acid followed by hydrolysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a molecular weight of 254.3236 and its structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, phenol-based Schiff bases, which can be synthesized from compounds like “5-(tert-butyl)-2-hydroxy-1,3-phenylene-bis(phenylmethanone)”, are capable of forming metal complexes that have important applications in several areas of chemical research .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, “(5-Tert-butyl-2-hydroxyphenyl)(phenyl)methanone” has a boiling point of 777.96 K, a critical temperature of 1030.47 K, and a specific gravity of 0.787 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of N-Heterocycles

The compound can be used in the synthesis of N-heterocycles via sulfinimines . Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Anti-Inflammatory Applications

The compound has potential anti-inflammatory applications. It has been found to inhibit LPS-induced inflammation by modulating IL-6 or IL-1β mRNA expression . The development of small molecules that have a suppressive effect on these inflammatory cytokines is a desirable strategy for the treatment of inflammatory diseases .

Synthesis of Schiff Bases

The compound is an important precursor, which can be used for the synthesis of Schiff bases containing NNO donors . Phenol-based Schiff bases are capable of forming metal complexes that have important applications in several areas of chemical research .

Development of Therapeutic Compounds

The compound can be used in the development of therapeutic compounds. As mentioned earlier, it can be used in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These structures represent the structural motif of many natural products and therapeutically applicable compounds .

Research in Molecular Immunology

The compound can be used in research in molecular immunology. As it has been found to modulate IL-6 or IL-1β mRNA expression , it can be used to study the immune response and the development of immune-related diseases .

Development of Anti-Inflammatory Drugs

Given its potential anti-inflammatory applications , the compound can be used in the development of anti-inflammatory drugs. It can be used to develop drugs that suppress the expression of inflammatory cytokines like IL-6, IL-1β, and TNF-α .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While there is limited information available on the future directions of “N-(5-Tert-butyl-2-hydroxyphenyl)-4-formylbenzamide”, research into similar compounds continues to be an area of interest . The development of novel antioxidants of a higher efficiency represents an urgent challenge in the chemistry of additives .

Propiedades

IUPAC Name |

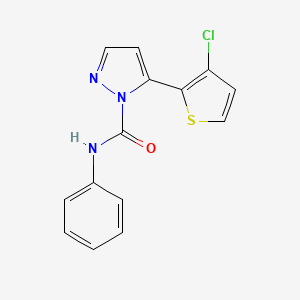

N-(5-tert-butyl-2-hydroxyphenyl)-4-formylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-18(2,3)14-8-9-16(21)15(10-14)19-17(22)13-6-4-12(11-20)5-7-13/h4-11,21H,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPXWAIKVJDZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-Difluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2964703.png)

![1-((1R,5S)-8-(4-(thiophen-3-yl)benzoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2964707.png)

![3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2964708.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2964709.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)

![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2964713.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2964714.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)

![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)